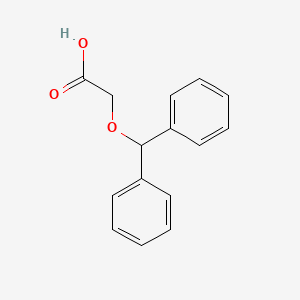

(Benzhydryloxy)acetic acid

Descripción

Contextualization within Contemporary Organic Synthesis

In modern organic synthesis, (Benzhydryloxy)acetic acid serves as a valuable building block. The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification and amidation, enabling the construction of more complex molecules. The benzhydryl moiety, with its bulky and lipophilic nature, can influence the physical and chemical properties of the resulting derivatives.

The synthesis of this compound can be achieved through several methods, with the Williamson ether synthesis being a prominent route. byjus.comwikipedia.org This reaction typically involves the deprotonation of benzhydrol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a haloacetic acid, such as bromoacetic acid. byjus.comwikipedia.orgwikipedia.org

Table 1: Reactants for Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| Benzhydrol | Bromoacetic acid | This compound |

This synthetic approach is versatile and widely used for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org

Significance in Medicinal Chemistry Precursor Development

The primary significance of this compound in medicinal chemistry lies in its role as a major metabolite of the first-generation antihistamine, diphenhydramine (B27). ucsc.edunih.govdrugbank.com Following oral administration, diphenhydramine undergoes extensive first-pass metabolism in the liver. ucsc.edunih.gov This process involves two successive N-demethylations to form N-desmethyldiphenhydramine and subsequently N,N-didesmethyldiphenhydramine. The latter then undergoes oxidation to yield this compound. drugbank.comnih.gov

The formation of this acidic metabolite is a key step in the clearance of diphenhydramine from the body, with the metabolites being conjugated with glycine (B1666218) and glutamine before excretion in the urine. drugbank.com Understanding the pharmacokinetics of diphenhydramine and its metabolites, including this compound, is crucial for assessing its therapeutic effects and potential for drug-drug interactions. nih.govnih.govpsu.edu

The presence of the carboxylic acid group in this compound contributes to the development of non-sedating second-generation antihistamines. This hydrophilic group can limit the penetration of the molecule across the blood-brain barrier, thereby reducing central nervous system side effects like drowsiness. mdpi.com

Historical Trajectories and Milestones in its Chemical Exploration

The history of this compound is intrinsically linked to the development and study of diphenhydramine, which was discovered in the 1940s. alzdiscovery.org Early research on the metabolism of diphenhydramine led to the identification of its various metabolites, including this compound. These studies were fundamental in understanding the drug's mechanism of action and its metabolic fate in the body.

The development of analytical techniques, such as gas chromatography, in the mid-20th century was a significant milestone that enabled the separation and quantification of diphenhydramine and its metabolites from biological samples. nih.gov This allowed for more detailed pharmacokinetic studies and a better understanding of the role of metabolites like this compound. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the foundational chemical knowledge for the synthetic preparation of such ether compounds, long before their biological significance was understood. wikipedia.org

Structure

3D Structure

Propiedades

Número CAS |

21409-25-6 |

|---|---|

Fórmula molecular |

C15H14O3 |

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

2-methoxy-2,2-diphenylacetic acid |

InChI |

InChI=1S/C15H14O3/c1-18-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) |

Clave InChI |

YNDNIPMGZASSRG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)O |

SMILES canónico |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |

Pictogramas |

Irritant |

Sinónimos |

(diphenylmethoxy)acetate (diphenylmethoxy)acetic acid diphenylmethoxyacetic acid diphenylmethoxyacetic acid, sodium salt DPMA acid |

Origen del producto |

United States |

Sophisticated Synthetic Methodologies for Benzhydryloxy Acetic Acid and Its Derivatives

Advanced Strategies for Parent Compound Synthesis

The primary synthesis of (Benzhydryloxy)acetic acid is typically achieved through a variation of the Williamson ether synthesis. However, modern research has focused on refining this classic protocol to improve yield, purity, and environmental sustainability.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. wikipedia.org In the context of this compound, the reaction involves the deprotonated form of benzhydrol (an alkoxide) acting as a nucleophile to displace a halide from a haloacetic acid salt, typically sodium chloroacetate (B1199739) or bromoacetate. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, which favors primary alkyl halides as the electrophile. wikipedia.org

Classic protocols often utilize strong bases like sodium hydride (NaH) to generate the benzhydrol alkoxide. organic-chemistry.orglibretexts.org While effective, the use of such highly reactive reagents can necessitate stringent anhydrous conditions and careful handling. Refinements to this method focus on milder conditions and improved efficiency.

Phase-Transfer Catalysis (PTC): One significant improvement involves the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts. PTC facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is dissolved, enabling the reaction to proceed under milder, heterogeneous conditions. This often leads to higher yields and easier product work-up.

Milder Base Systems: For substrates that may be sensitive to strongly basic conditions, alternative bases have been employed. organic-chemistry.org Silver oxide (Ag₂O), for instance, can be used under milder conditions to promote etherification, which is particularly useful for complex molecules with multiple functional groups. libretexts.org

The table below summarizes various conditions reported for Williamson ether synthesis, highlighting the evolution from classic to more refined protocols.

| Parameter | Classic Method | Refined Protocol | Advantage of Refinement |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃), Silver Oxide (Ag₂O) | Milder conditions, improved safety, better for sensitive substrates. organic-chemistry.org |

| Solvent | Anhydrous THF, DMF | Toluene, Acetonitrile with PTC | Reduced need for strictly anhydrous solvents, easier work-up. |

| Catalyst | None | Tetrabutylammonium bromide (TBAB) | Increased reaction rate, allows for two-phase systems. |

| Temperature | Often requires heating/reflux | Room temperature to moderate heating | Energy efficiency, preservation of thermally sensitive groups. |

Chemo- and regioselectivity are critical concepts in the synthesis of complex organic molecules, ensuring that reactions occur at the desired functional group and position. While the synthesis of the parent this compound from benzhydrol and chloroacetic acid is straightforward, these principles become paramount when synthesizing its derivatives, particularly those involving heterocyclic systems like purines.

For example, the alkylation of purine (B94841) or pyridone rings presents a challenge of N-alkylation versus O-alkylation. The reaction of a halide with a 2-pyridone can yield either an N-alkylated product or an O-alkylated product (a 2-alkoxypyridine). The outcome is highly dependent on reaction conditions. Research has shown that specific palladium-catalyzed systems can be employed to achieve high regioselectivity for O-alkylation, providing a route to compounds like 2-(benzhydryloxy)pyridine derivatives. researchgate.net Factors influencing selectivity include:

The nature of the base: Hard and soft acid-base (HSAB) theory can often predict outcomes.

The solvent: Solvent polarity can influence the reactivity of different nucleophilic sites.

Counter-ion: The cation associated with the nucleophile can affect its reactivity.

Catalyst: Transition metal catalysts can direct the reaction to a specific site through coordination. researchgate.net

Developing synthetic methods that provide high chemo- and regioselectivity is essential for creating complex functionalized analogues of this compound efficiently and avoiding the need for cumbersome protection-deprotection steps. nih.govrsc.org

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound and related compounds. ejcmpr.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. wjpmr.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. mdpi.com By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often increase product yields. The synthesis of ethers via the Williamson reaction is particularly amenable to microwave assistance, especially when using polar solvents like ethanol (B145695) or even water. mdpi.com

Solvent-Free Reactions: A highly effective green approach is the elimination of volatile organic solvents. Mechanochemical methods, where reactants are ground together in a mortar and pestle or a ball mill, can facilitate reactions in the solid state. epitomejournals.com For instance, the synthesis of benzilic acid, a related benzhydryl compound, has been achieved by simply grinding benzil (B1666583) with solid potassium hydroxide, followed by heating on a water bath. epitomejournals.com This solvent-free approach significantly reduces chemical waste.

Use of Greener Catalysts: Replacing hazardous and corrosive catalysts with environmentally benign alternatives is a key goal of green chemistry. imist.ma The use of solid acid catalysts like clays (B1170129) or zeolites, which can be easily recovered and reused, is one such strategy. epitomejournals.com

| Approach | Conventional Method | Green Alternative | Benefit |

| Energy Input | Conventional heating (oil bath, heating mantle) for several hours. | Microwave irradiation for several minutes. | Drastic reduction in reaction time and energy consumption. mdpi.com |

| Solvent | Toluene, Dichloromethane, DMF. imist.ma | Ethanol, Water, or solvent-free (mechanochemistry). wjpmr.comepitomejournals.com | Reduced use of toxic and volatile organic compounds, minimized waste. |

| Catalysis | Use of stoichiometric strong acids or bases. | Use of recyclable solid catalysts (e.g., clays). epitomejournals.comimist.ma | Reduced waste, catalyst can be reused, easier purification. |

Design and Synthesis of Functionalized Analogues

The carboxylic acid and benzhydryl groups of this compound are ideal handles for chemical modification, allowing for the creation of a diverse library of functionalized analogues, including nucleosidic derivatives and various conjugates.

Purine analogues are a cornerstone of medicinal chemistry. The synthesis of derivatives where a (Benzhydryloxy)acetyl group or a related moiety is attached to a purine base is of significant interest. The key challenge in this synthesis is controlling the regioselectivity of the alkylation reaction on the purine ring, which has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).

For many biologically active nucleosides, the N9-alkylated isomer is the desired product. researchgate.net Modern synthetic strategies have been developed to achieve this selectivity:

Direct Alkylation: The reaction of a purine salt with an appropriate alkyl halide is a common method. The ratio of N9 to N7 isomers can be influenced by the solvent, base, and reaction temperature.

Multi-Component Reactions: Efficient, one-pot, three-component reactions have been developed where a purine base, an acetal, and an acid anhydride (B1165640) react in the presence of a Lewis acid (like TMSOTf) to afford N9-alkylated acyclic nucleosides in high yields and with excellent regioselectivity. researchgate.net

Cross-Coupling Reactions: For constructing more complex architectures, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to attach aryl or other groups to a pre-functionalized halopurine scaffold. avcr.cz This allows for the synthesis of di- and trisubstituted purines with high regiocontrol, as the reaction can be directed to a specific halogenated position (e.g., C6 or C8). avcr.cz

The following table presents examples of synthetic routes to purine derivatives.

| Target Derivative | Synthetic Strategy | Key Reagents | Selectivity | Reference |

| N9-Acyclic Nucleosides | Three-component alkylation | Purine, Acetal, Acetic Anhydride, TMSOTf | High N9 regioselectivity | researchgate.net |

| 6-Arylpurine Nucleosides | Suzuki-Miyaura Cross-Coupling | 6-Chloropurine nucleoside, Arylboronic acid, Pd catalyst | High C6 regioselectivity | avcr.cz |

| Bis-Purine Scaffolds | N-alkylation with linker | 6-Chloropurine, 1,2-dibromoethane, K₂CO₃ | N9 alkylation | nih.gov |

The carboxylic acid functional group of this compound is readily converted into a wide range of derivatives, most commonly amides and esters. These reactions are fundamental in creating prodrugs or hybrid molecules where the this compound scaffold is linked to another pharmacophore.

Amide Synthesis: The formation of an amide bond from a carboxylic acid and an amine is one of the most important reactions in medicinal chemistry. Direct reaction is unfavorable, so the carboxylic acid must first be "activated." fishersci.it Common methods include:

Conversion to Acyl Chloride: The acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which then readily reacts with an amine. masterorganicchemistry.com

Use of Coupling Reagents: A wide variety of peptide coupling reagents are available that facilitate amide bond formation under mild conditions. These reagents react with the carboxylic acid to form a highly active ester intermediate, which is then attacked by the amine. masterorganicchemistry.com This approach is favored for sensitive substrates.

Ester Synthesis: Esterification can be achieved through several methods, including the classic Fischer esterification (reaction with an alcohol under acidic conditions) or by reacting the corresponding acyl chloride with an alcohol.

The creation of hybrid conjugates involves using these standard coupling reactions to link this compound to another molecule, such as an amino acid, a peptide, or another small-molecule drug, to modulate its properties.

Below is a table of common coupling reagents used for amide synthesis.

| Coupling Reagent | Abbreviation | Byproduct | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly effective, but byproduct can be difficult to remove. masterorganicchemistry.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble urea | Byproduct is easily removed by aqueous work-up; widely used. fishersci.it |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | --- | Very fast and efficient, low rate of racemization for chiral substrates. fishersci.it |

Stereocontrolled Synthesis of Chiral Derivatives

The synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For derivatives of this compound, achieving stereocontrol is critical when the molecular structure contains one or more chiral centers. Methodologies for stereocontrolled synthesis are designed to selectively produce a single enantiomer or diastereomer, which can be essential for biological activity or material properties.

A prominent strategy for achieving such control is through the aldolization of a glycinamide (B1583983) equivalent, which serves as a robust method for creating β-hydroxy-α-amino acid derivatives with high stereoselectivity. escholarship.org This approach often utilizes a chiral auxiliary, such as pseudoephenamine, which directs the stereochemical outcome of the reaction. For instance, the enolization of (R,R)- or (S,S)-pseudoephenamine glycinamide with a strong base like lithium hexamethyldisilazide (LiHMDS) in the presence of lithium chloride (LiCl), followed by the addition of an aldehyde or ketone, yields aldol (B89426) products with predictable stereochemistry. escholarship.org These products, which are often crystalline solids, can be isolated in high stereoisomeric purity (typically 55-98% yield) and subsequently converted into the desired chiral β-hydroxy-α-amino acid derivatives through mild hydrolysis. escholarship.org

This principle can be extended to the synthesis of chiral derivatives of this compound. By incorporating a chiral auxiliary into the acetic acid moiety or by using a chiral catalyst, the introduction of substituents can be directed to a specific spatial orientation. The development of such methods is crucial for producing enantiomerically pure compounds, facilitating the investigation of their specific interactions in biological systems or their performance in chiral materials. The Nazarov cyclization, a 4π electrocyclization process, also offers a powerful method for creating multiple stereocenters with good diastereocontrol in a single step, highlighting a pathway for complex chiral architectures. hawaii.edu

Microwave-Assisted and Flow Chemistry Applications in Derivatization

Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and continuous flow systems to enhance reaction efficiency, safety, and scalability. nih.govnih.gov

Microwave-Assisted Applications

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and improved purity by minimizing side reactions compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds and derivatives. rsc.orgrsc.org For example, in the synthesis of 3-hydroxy-2-phenylcyclohex-2-en-1-one derivatives, a key intermediate for certain ester derivatives, the use of microwave irradiation at 90°C significantly improved reaction outcomes. rsc.org Similarly, the synthesis of benzodiazepine-2,5-diones saw yields of up to 71% with microwave irradiation times of just 3 minutes at 130°C, a significant improvement over traditional methods. scielo.br

The derivatization of this compound, for instance through esterification or amidation, can be markedly enhanced by this technique. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to faster and cleaner conversions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior control over heat and mass transfer, enhanced safety due to small reaction volumes, and the ability to operate in expanded processing windows of temperature and pressure. nih.gov This technology is particularly well-suited for reaction optimization and scaling up the production of active pharmaceutical ingredients and other fine chemicals. mdpi.com

The synthesis of this compound derivatives can be readily adapted to flow systems. For instance, key reaction steps such as alkylations, esterifications, or amidations can be performed by pumping reagent streams through a heated or cooled microreactor. This setup allows for precise control of residence time, temperature, and stoichiometry, often leading to higher yields and selectivities. nih.gov Flow chemistry also enables the safe use of hazardous reagents and intermediates and facilitates multi-step syntheses by coupling individual reaction modules without the need for intermediate isolation. mdpi.com Vapourtec and Corning flow systems are examples of platforms that provide a wide range of operational conditions, from -60 to 200 °C and pressures up to 10 MPa, making them suitable for a variety of chemical transformations including hydrogenations, oxidations, and cross-coupling reactions. wuxiapptec.com

Mechanistic Elucidation of Key Reaction Pathways

Understanding the reaction mechanism is fundamental to optimizing a synthetic process and predicting its outcome with different substrates. The synthesis of this compound typically involves an etherification reaction, most commonly a variation of the Williamson ether synthesis. In this pathway, a salt of a haloacetic acid (e.g., sodium chloroacetate or bromoacetate) acts as a nucleophile, displacing a leaving group from benzhydrol. Alternatively, the alkoxide of benzhydrol can displace the halide from a haloacetate.

A related and powerful method for forming such linkages involves the use of trichloroacetimidates as alkylating agents. syr.edu Benzylic trichloroacetimidates can be activated by a catalytic amount of a Brønsted or Lewis acid to react with nucleophiles. syr.edusemanticscholar.org The proposed mechanism involves the protonation of the imidate nitrogen, making the trichloroacetamide (B1219227) group an excellent leaving group. This generates a stabilized benzhydryl carbocation, which is then intercepted by the carboxylate of the acetic acid derivative. This pathway is often highly efficient and proceeds under mild conditions. syr.edu

Computational tools are increasingly used to elucidate reaction mechanisms. nih.gov Techniques like protein-ligand docking simulations and bioinformatic searches can help predict and validate enzymatic pathways for biosynthesis. nih.gov For non-enzymatic reactions, density functional theory (DFT) calculations can be employed to model transition states, calculate activation energies, and rationalize the observed stereochemical or regiochemical outcomes, providing deep insight into the operative reaction pathway.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. Key parameters that are typically varied include the choice of solvent, catalyst, temperature, reaction time, and the nature of reactants and their stoichiometry.

For the synthesis of derivatives, substituent effects can significantly influence reaction yields. For example, in the synthesis of certain purine derivatives, it was found that electron-donating substituents on an aromatic ring increased the electron density of a reacting amine group, thereby increasing target compound yields. acs.org Conversely, electron-withdrawing groups on other parts of a molecule can also enhance reactivity where a positive charge develops in the transition state. acs.org

The choice of catalyst and solvent system is also paramount. In microwave-assisted syntheses, using acetic acid as a solvent instead of traditional polar aprotic solvents like DMF or DMSO has been shown to improve yields of certain benzodiazepine (B76468) derivatives, possibly through the formation of a more reactive mixed anhydride intermediate. scielo.br Optimization of photoredox-catalyzed reactions has shown that catalyst loading can be minimized without significant loss of yield; for instance, reducing an iridium catalyst from 2 mol% to 1 mol% resulted in only a 1% drop in yield (94% to 93%). acs.org

Systematic screening of these variables allows for the identification of the optimal conditions that maximize product yield and purity while minimizing reaction time and the formation of byproducts.

Table 2: Examples of Reaction Optimization for Yield Enhancement

Advanced Spectroscopic and Structural Characterization of Benzhydryloxy Acetic Acid and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (Benzhydryloxy)acetic acid. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., 2D ¹H, ¹³C, HSQC, HMBC)

While one-dimensional (1D) NMR provides initial structural data, two-dimensional (2D) NMR experiments are essential for resolving complex structures by spreading signals across two frequency axes, which helps in separating overlapping peaks. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. wikipedia.orgyoutube.com

HSQC: This experiment identifies direct, one-bond correlations between protons (¹H) and heteronuclei, typically carbon (¹³C). wikipedia.org For this compound, an HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon atom it is directly attached to. This is invaluable for assigning the carbon signals, which can be ambiguous in a 1D ¹³C spectrum.

HMBC: This technique reveals longer-range couplings, typically over two to three bonds (²J and ³J), between protons and carbons. youtube.comyoutube.com This is critical for piecing together the molecular skeleton, especially around quaternary carbons (like the carbonyl carbon) or heteroatoms that break direct coupling chains. youtube.com For instance, the protons of the methylene (B1212753) group (-CH₂-) would show a ³J correlation to the carbonyl carbon and a ²J correlation to the methine carbon of the benzhydryl group, confirming the ether linkage.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Position | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| Carboxylic Acid (-COOH) | No correlation (no attached proton) | N/A |

| Methylene (-O-CH₂-) | Methylene Carbon | Carbonyl Carbon, Methine Carbon |

| Methine (-CH-) | Methine Carbon | Methylene Carbon, ipso-Carbons of Phenyl Rings |

| Aromatic (Phenyl Rings) | Corresponding Aromatic Carbons | Other Aromatic Carbons (²J & ³J), Methine Carbon |

Conformational Analysis via NMR

NMR spectroscopy is a powerful method for investigating the conformational preferences and dynamics of molecules in solution. nih.govcopernicus.org The flexibility of this compound is primarily centered around the single bonds of the ether linkage (Ph₂CH-O-CH₂) and the acetic acid side chain (O-CH₂-COOH).

Analysis of NMR parameters like chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs) can reveal the relative populations of different conformers (rotational isomers). copernicus.org In molecules with significant rotational barriers, distinct sets of signals for each conformer might be observed, especially at low temperatures. copernicus.org For this compound, the molecule likely exists as an equilibrium of rapidly interconverting conformers at room temperature, resulting in averaged NMR signals. Variable-temperature NMR studies could be employed to probe the energy barriers to rotation around the key bonds and potentially "freeze out" individual conformers on the NMR timescale. copernicus.org The solid-state structure of the related compound diphenhydramine (B27) hydrochloride reveals an almost eclipsed geometry for the oxydimethyleneamino moiety, providing a reference for possible low-energy conformations. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making this technique excellent for structural confirmation. chem-soc.si The analysis of this compound would reveal characteristic bands corresponding to its carboxylic acid, ether, and aromatic functionalities.

In the solid state, carboxylic acids typically form hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the O-H and C=O groups. The O-H stretching vibration appears as a very broad band, while the C=O stretching frequency is lowered compared to the monomeric form. researchgate.net

Table 2: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 (very broad) | Characteristic of strong hydrogen bonding. researchgate.net |

| C-H Stretch (Aromatic) | Phenyl Rings | 3100 - 3000 | |

| C-H Stretch (Aliphatic) | -CH- and -CH₂- | 3000 - 2850 | |

| C=O Stretch | Carboxylic Acid (dimer) | ~1710 | Frequency is lowered due to hydrogen bonding. chem-soc.si |

| C=C Stretch | Aromatic Ring | 1600, 1585, 1500, 1450 | |

| C-O-C Stretch (Ether) | Benzhydryl Ether | ~1100 | Asymmetric stretch. |

| C-O Stretch | Carboxylic Acid | ~1300 | Coupled with O-H in-plane bending. |

| O-H Bend (out-of-plane) | Carboxylic Acid (dimer) | ~920 (broad) |

Electronic Spectroscopy (UV-Vis) and Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The chromophores in this compound are the two phenyl rings and the carbonyl group of the carboxylic acid.

The phenyl rings are expected to give rise to intense absorptions in the UV region due to π → π* transitions. The carbonyl group exhibits a characteristic, but much weaker, n → π* transition at a longer wavelength. researchgate.net The position of this peak can be sensitive to the solvent environment and hydrogen bonding. Studies on acetic acid show that its absorption peak shifts as hydrogen bonds are formed. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength (λ_max) | Notes |

| Phenyl Rings | π → π | ~260-270 nm | Fine structure may be observed due to vibrational coupling. |

| Carbonyl Group | n → π | > 280 nm | Weak, formally forbidden transition. researchgate.netnist.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a definitive technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact elemental composition. lcms.cz

The molecular formula of this compound is C₁₅H₁₄O₃. nih.govscbt.com Its exact monoisotopic mass is 242.0943 g/mol . nih.govchemspider.com Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The most prominent fragmentation pathway is the cleavage of the ether bond to form the highly stable benzhydryl cation ([CH(Ph)₂]⁺), which would appear as the base peak at m/z 167.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | nih.govscbt.com |

| Molecular Weight (Average) | 242.27 g/mol | nih.govscbt.com |

| Exact Mass | 242.094294304 Da | nih.govnih.gov |

| GC-MS Top Peak (m/z) | 167 | nih.govnih.gov |

| GC-MS 2nd Highest Peak (m/z) | 165 | nih.govnih.gov |

| GC-MS 3rd Highest Peak (m/z) | 152 | nih.govnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on related molecules.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including optical rotatory dispersion (ORD) and circular dichroism (CD), are powerful non-destructive tools for distinguishing between enantiomers and quantifying the enantiomeric purity of a chiral substance. For this compound and its analogues, which possess a chiral center at the carbon atom bearing the carboxylic acid group, chiroptical techniques offer a direct method for stereochemical analysis.

The principle underlying chiroptical spectroscopy is the phenomenon of circular birefringence and circular dichroism. wikipedia.orgkud.ac.in Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light. wikipedia.org This differential interaction leads to a rotation of the plane of polarized light (optical rotation) and a difference in absorption between left and right circularly polarized light (circular dichroism). wikipedia.orglibretexts.org

Optical Rotatory Dispersion (ORD)

ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orgslideshare.net The resulting ORD curve is characteristic of a specific enantiomer. slideshare.net Enantiomers will produce mirror-image ORD curves. libretexts.org The magnitude of the optical rotation at a specific wavelength, known as the specific rotation ([α]), is a physical constant for a pure enantiomer under defined conditions (temperature, solvent, and wavelength, often the sodium D-line at 589 nm). wikipedia.orgmasterorganicchemistry.com

The enantiomeric excess (ee) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

Table 1: Illustrative Specific Rotation Data for Mandelic Acid Analogues

| Compound | Specific Rotation [α]D (degrees) | Solvent |

| (R)-Mandelic Acid | -157 | Water |

| (S)-Mandelic Acid | +157 | Water |

| (R)-2-Chloromandelic acid | -145 | Acetone |

| (S)-2-Chloromandelic acid | +145 | Acetone |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorbance of left and right circularly polarized light (ΔA) by a chiral molecule as a function of wavelength. nih.govnih.gov This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore. A CD spectrum is a plot of ΔA or molar ellipticity [θ] versus wavelength. Enantiomers exhibit CD spectra that are equal in magnitude but opposite in sign.

For chiral carboxylic acids like this compound and its analogues, the carboxylic group and the aromatic rings act as chromophores. The electronic transitions of these chromophores give rise to characteristic CD bands. For instance, studies on mandelic acid have identified electronic bands around 190 nm, 205 nm, and 220 nm. nih.gov The band at 220 nm is attributed to an n → π* transition of the carboxylic acid group, while the transition at 205 nm is a π → π* transition of the aromatic ring. nih.gov

The enantiomeric purity of a sample can be assessed by comparing its CD spectrum to that of a pure enantiomer. nih.gov The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. HPLC systems equipped with a CD detector can be used for the simultaneous determination of chemical and enantiomeric purity without the need for a chiral stationary phase. nih.govresearchgate.net

Table 2: Illustrative Electronic Transitions and CD Maxima for Mandelic Acid

| Wavelength (nm) | Transition | Sign of Cotton Effect for (S)-enantiomer |

| ~220 | n → π* (Carboxylic Acid) | Positive |

| ~205 | π → π* (Aromatic Ring) | Negative |

| ~190 | π → π* (Aromatic Ring) | Positive |

Note: The sign of the Cotton effect is illustrative and can be influenced by solvent and substitution patterns.

The combination of experimental CD spectra with computational methods, such as time-dependent density functional theory (TD-DFT), can aid in the assignment of absolute configurations and the prediction of chiroptical properties for new analogues. nih.gov This synergy between experimental data and theoretical calculations provides a robust framework for the advanced structural characterization of chiral molecules like this compound.

Computational Chemistry and Theoretical Investigations of Benzhydryloxy Acetic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule, offering insights into its stability, reactivity, and bonding characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (Benzhydryloxy)acetic acid, DFT calculations would be instrumental in optimizing the molecular geometry to its lowest energy state. This process would yield crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to calculate various molecular properties such as total energy, dipole moment, and vibrational frequencies, which are essential for a deeper understanding of the molecule's behavior. Anharmonic vibrational analysis, often performed using DFT, could provide a more accurate prediction of its infrared spectrum when compared to experimental data. ncsu.edu

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that helps in determining the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more reactive and less stable. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance, thereby predicting its reactive sites.

Natural Bond Orbital (NBO) and Charge Transfer Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which closely correspond to the Lewis structure of the molecule. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. By examining the interactions between occupied and unoccupied orbitals, NBO analysis can quantify the charge transfer occurring within the this compound molecule, offering insights into its intramolecular bonding and electronic distribution.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, where red typically indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential) prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid and ether groups as potential sites for electrophilic interaction, while the hydrogen of the hydroxyl group would be a likely site for nucleophilic interaction.

Fukui Function and Reactivity Descriptor Calculations

The Fukui function is a concept within DFT that helps to predict the local reactivity of different sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites with greater precision than MEP analysis alone. Calculations of Fukui functions and other reactivity descriptors for this compound would provide a quantitative measure of its site-specific reactivity, which is invaluable for predicting its behavior in chemical reactions.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound, potentially in different solvents, would reveal its conformational landscape. Due to the presence of several rotatable bonds, the molecule can adopt various conformations. MD simulations would allow for the exploration of these different conformers and the determination of their relative stabilities and the energy barriers for interconversion. This is crucial for understanding how the molecule behaves in a real-world environment, such as in solution or when interacting with biological systems.

In Silico Modeling of Ligand-Target Interactions (Molecular Docking)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, a metabolite of the first-generation antihistamine diphenhydramine (B27), molecular docking studies can elucidate its potential interactions with biological targets, such as the histamine (B1213489) H1 receptor. nih.govdrugbank.com

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds, such as those containing a benzhydryl group. nih.gov For instance, research on benzhydrol- and indole-based dual PPAR-γ/FFAR1 agonists has utilized molecular docking to understand their binding modes. nih.gov A hypothetical docking study of this compound into the histamine H1 receptor could reveal key interactions. The benzhydryl moiety, with its two phenyl rings, would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. The carboxylic acid group could form crucial hydrogen bonds or ionic interactions with polar or charged residues, anchoring the ligand within the active site.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by running the docking algorithm to generate various binding poses. These poses are then scored based on a scoring function that estimates the binding free energy. The results can be visualized to analyze the specific interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with Histamine H1 Receptor

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | Asp107, Lys191 |

| Hydrophobic Interactions | 5 | Trp158, Phe432, Phe435 |

| π-π Stacking | 1 | Phe432 |

This hypothetical data suggests a strong binding affinity, with the carboxylic acid group of this compound forming hydrogen bonds with key aspartate and lysine (B10760008) residues, while the phenyl rings are stabilized by hydrophobic and aromatic interactions. Such studies are invaluable for understanding the molecular basis of its activity and for guiding the design of new derivatives with improved potency or selectivity. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are powerful tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

A typical QSAR study involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the descriptors to the activity.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Description |

| Topological | Wiener Index, Balaban J index | Describe the connectivity of atoms in a molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relate to the electronic distribution and reactivity. |

| Steric | Molar Refractivity, van der Waals volume | Describe the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molar Refractivity)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity. Such models can guide the synthesis of new derivatives with optimized properties. mdpi.comnih.gov QSPR models could similarly be developed to predict physicochemical properties like solubility or melting point.

Predictive Computational Models for Spectroscopic Properties

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for structure elucidation and for interpreting experimental data.

For this compound, computational methods can predict its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies. While specific computational spectroscopic studies on this molecule are not prominent in the literature, the methodologies are well-established for organic molecules, including carboxylic acids. nih.govnih.govlibretexts.orglibretexts.org

The prediction of NMR spectra typically involves optimizing the molecular geometry using methods like Density Functional Theory (DFT), followed by the calculation of magnetic shielding constants using methods such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule after geometry optimization. The calculated frequencies and their corresponding intensities provide a theoretical IR spectrum that can be compared with experimental data. It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical methods and the neglect of anharmonicity.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus/Vibration | Predicted Shift/Frequency | Experimental Shift/Frequency |

| ¹H NMR (Carboxylic Acid -OH) | 11.5 ppm | 10-12 ppm (broad) libretexts.org |

| ¹³C NMR (Carbonyl C=O) | 175 ppm | 160-180 ppm libretexts.org |

| IR (C=O Stretch) | 1730 cm⁻¹ | ~1710 cm⁻¹ libretexts.org |

| IR (O-H Stretch) | 3400 cm⁻¹ | 2500-3300 cm⁻¹ (broad) libretexts.org |

These predictive models can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between isomers or for studying the effects of conformational changes on spectroscopic properties. github.io For this compound, such calculations could help to understand the influence of the bulky benzhydryl group on the electronic environment of the carboxylic acid moiety.

Mechanistic Biochemical and Pharmacological Studies Pre Clinical and in Vitro

Enzyme Modulation and Inhibitory Mechanisms

The structural features of (Benzhydryloxy)acetic acid, namely the carboxylic acid group and the bulky, lipophilic benzhydryl moiety, suggest a potential for interaction with various enzymatic systems. Research on analogous compounds has explored these interactions, revealing specific inhibitory mechanisms against several key enzymes.

Alpha-amylase (α-amylase) is a critical enzyme in carbohydrate metabolism, responsible for the hydrolysis of α-1,4-glycosidic linkages in polysaccharides like starch and glycogen. medchemexpress.com Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Studies on compounds structurally related to this compound, such as benzoic acid derivatives, have elucidated key aspects of α-amylase inhibition.

The inhibitory mechanism primarily involves the binding of the inhibitor to the enzyme's active site, interfering with substrate access or catalysis. researchgate.net Molecular docking studies with benzoic acid analogues have shown that the carboxylic acid group is crucial for interacting with catalytic residues, particularly through the formation of hydrogen bonds. nih.govmdpi.com Hydrophobic interactions also play a significant role in stabilizing the enzyme-inhibitor complex. nih.gov For instance, potent inhibition of α-amylase by certain benzodioxole derivatives is attributed to strong interactions with the catalytic residue E233 and the neighboring residue H201. nih.gov

The this compound structure contains a carboxylic acid function, essential for these hydrogen bonding interactions. Furthermore, the large diphenylmethyl (benzhydryl) group provides significant hydrophobicity, which could facilitate strong binding within the hydrophobic pockets of the α-amylase active site. While direct inhibitory data for this compound is not available, the inhibitory activities of various benzoic acid derivatives provide insight into the structure-activity relationships.

Table 1: α-Amylase Inhibitory Activity of Benzoic Acid Analogues This table presents IC50 values for compounds structurally related to this compound to illustrate the effect of substitutions on inhibitory potency.

| Compound | IC50 (mM) |

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 mdpi.com |

| 2,4-Dihydroxybenzoic acid | 26.03 ± 1.15 mdpi.com |

| 3,4-Dihydroxybenzoic acid | 34.62 ± 1.28 mdpi.com |

| 4-Hydroxybenzoic acid | 39.04 ± 2.01 mdpi.com |

| 4-Methylbenzoic acid | 52.35 ± 3.31 mdpi.com |

IC50: The half maximal inhibitory concentration.

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by breaking down the neurotransmitter acetylcholine. nih.govwikipedia.org Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit. nih.gov The active site of AChE is located at the bottom of a deep and narrow gorge and contains two main subsites: an esteratic subsite with the catalytic triad (B1167595) and an anionic subsite. wikipedia.org

Research on asterric acid derivatives, which also feature a substituted acetic acid structure, has demonstrated selective and moderate AChE inhibitory activities. nih.gov Molecular docking simulations suggest these compounds may inhibit AChE by binding simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The bulky, hydrophobic nature of the benzhydryl group in this compound could facilitate interactions within the hydrophobic regions of the AChE gorge, potentially blocking substrate access to the active site.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Asterric Acid Derivatives This table shows the IC50 values for asterric acid and its derivatives, demonstrating selective inhibition of AChE.

| Compound | AChE IC50 (µM) |

| Asterric acid | 66.7 nih.gov |

| Methyl asterrate | 23.3 nih.gov |

| Ethyl asterrate | 20.1 nih.gov |

Lipoxygenase (LOX) enzymes are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory lipid mediators like leukotrienes. nih.govnih.govrsc.org The inhibition of LOX can therefore produce an anti-inflammatory effect. rsc.org The catalytic mechanism involves the abstraction of a hydrogen atom from the fatty acid substrate by the ferric iron (Fe³⁺) at the active site. Inhibitors can function by reducing the active site iron, acting as competitive inhibitors, or by scavenging free radicals.

While specific studies on this compound are limited, the general structure suggests a potential for LOX inhibition. The carboxylic acid group could potentially interact with the iron center in the active site, a mechanism observed for other acidic LOX inhibitors.

Lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS) is a unique enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in processes like sleep regulation and allergic responses. nih.govnih.govfrontiersin.org L-PGDS belongs to the lipocalin superfamily, characterized by a β-barrel structure that forms a central hydrophobic cavity for binding small, lipophilic molecules. nih.govresearchgate.net

The catalytic activity of L-PGDS depends on a crucial cysteine residue (Cys65) located within this hydrophobic pocket. nih.govresearchgate.net The enzyme's activity is known to be inhibited in a noncompetitive manner by various nonsubstrate lipophilic ligands that bind within this cavity, such as retinoids, bilirubin, and biliverdin. nih.gov Given the large, lipophilic benzhydryl moiety of this compound, it is plausible that this compound or its analogues could act as inhibitors of L-PGDS. Such a molecule could occupy the hydrophobic barrel, potentially interacting with residues near the catalytic Cys65 and thereby sterically hindering the binding or isomerization of the PGH2 substrate.

This compound, also known as diphenylmethoxyacetic acid, is recognized as a major metabolite of the first-generation antihistamine, diphenhydramine (B27). drugbank.comdrugbank.com The biotransformation of diphenhydramine involves successive N-demethylations followed by oxidation to yield the acetic acid derivative. drugbank.com

While its role as a metabolite is established, specific investigations into the inhibitory activity of this compound against other enzyme systems are not extensively documented. Another key enzyme family in the arachidonic acid cascade is prostaglandin H synthase (PGHS), which possesses both cyclooxygenase (COX) and peroxidase activities to convert arachidonic acid to PGH2. al-edu.comuiuc.eduelsevierpure.com Many acidic, non-steroidal anti-inflammatory drugs target the COX active site. The structural characteristics of this compound, particularly its acidic nature and bulky hydrophobic group, suggest a theoretical potential for interaction with COX enzymes, although this has not been experimentally verified in the available literature.

Receptor Binding and Transporter Interaction Studies

The interaction of small molecules with membrane-bound transporters is a critical area of pharmacological research. Analogues of this compound have been investigated for their ability to bind to and modulate the function of monoamine transporters.

Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. wikipedia.orgnih.gov These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are primary targets for a wide range of therapeutic drugs and substances of abuse. nih.gov

A key structural feature of this compound is the diphenylmethoxy moiety. This same functional group is present in benztropine (B127874) and its analogues, which are potent ligands for the dopamine transporter. nih.govnih.gov Studies on these compounds reveal that the diphenylmethoxy group is a critical pharmacophore for high-affinity binding to DAT. nih.gov Photoaffinity labeling studies have indicated that benztropine analogues bind to a region of DAT that includes transmembrane domains 1 and 2. nih.gov This binding site is distinct from that of cocaine, suggesting a different mechanism of transport inhibition. nih.gov The high affinity of these compounds for DAT highlights the potential for developing ligands from the this compound scaffold for modulating monoamine transporter function.

Table 3: Binding Affinities of Benztropine Analogues at Monoamine Transporters This table presents the inhibition constant (Ki) values for compounds containing the diphenylmethoxy moiety, demonstrating their affinity and selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Benztropine | 14.5 | 2900 | 443 |

| Difluorobenztropine | 0.78 | 185 | 11.2 |

Data sourced from studies on benztropine analogues. Ki: Inhibition constant, a measure of binding affinity.

Protein-Protein Interaction (PPI) Modulation Mechanisms

Currently, there is a lack of specific research data on the direct modulation of protein-protein interactions (PPIs) by this compound. The modulation of PPIs by small molecules is a significant area of therapeutic research, targeting the vast network of interactions that regulate cellular processes. cam.ac.uk These modulators can act through various mechanisms, including orthosteric inhibition (binding directly at the interaction interface) or allosteric modulation (binding to a remote site to induce a conformational change). cam.ac.uknih.gov

Small molecule modulators can either disrupt or stabilize these interactions. nih.gov For instance, molecules containing a benzhydryl group, a key structural feature of this compound, have been investigated in other contexts. However, without direct studies, the capacity of this compound to function as a PPI modulator remains speculative and an area for future investigation.

Antimicrobial and Antifungal Activity Assessment (In Vitro Models)

Direct in vitro evaluation of the antimicrobial and antifungal properties of this compound has not been extensively reported in the available scientific literature. However, the broader class of acetic acid derivatives and related aromatic structures has been a subject of antimicrobial research.

Studies on phenoxyacetic acid hydrazide derivatives have demonstrated that modifications to the core structure can yield compounds with significant antimicrobial activity. For example, the introduction of electron-withdrawing groups, such as multiple chloro or fluoro substituents, on the phenyl ring of N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides resulted in potent activity against various bacterial and fungal strains. japsonline.com Similarly, research into 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives has shown that these compounds exhibit antibacterial and antifungal effects. researchgate.net Other research has explored the antifungal potential of benzofuranylacetic acid amides against pathogens like Fusarium oxysporum nih.gov and various derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide against Gram-positive bacteria. mdpi.com

These findings suggest that the acetic acid moiety, when combined with various lipophilic and electronically active functional groups, can serve as a scaffold for developing antimicrobial agents. The specific contribution of the benzhydryloxy group to this potential activity in this compound warrants dedicated investigation.

| Compound Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | Bacterial and Fungal Strains | Compounds with multiple chloro and fluoro groups showed high activity. | japsonline.com |

| Benzofuranylacetic acid amides | Fusarium oxysporum | Demonstrated notable in vitro antifungal activity. | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Gram-positive and Gram-negative bacteria | Compound with a 5-nitro-2-furoyl moiety showed the highest bioactivity, especially against Gram-positive bacteria (MIC = 1.95–15.62 µg/mL). | mdpi.com |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives | Gram-positive and Gram-negative bacteria | Several synthesized derivatives showed antimicrobial activity. | nih.gov |

Anti-Cancer Activity in Cell-Based Assays (In Vitro Models)

There are no specific in vitro studies detailing the anti-cancer activity of this compound. However, research on compounds containing either the benzhydryl group or the acetic acid moiety suggests potential mechanisms through which such molecules could exert anti-proliferative effects.

One major area of investigation is the inhibition of histone deacetylases (HDACs). HDAC inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. Research on N-heteroaryl acetic acid salts identified compounds with anti-HDAC activity and cytotoxic effects against breast cancer cells, with one derivative showing an IC50 value of 32 µM. nih.gov Furthermore, a series of inhibitors featuring a 1-benzhydryl-piperazine group, which is structurally related to the benzhydryl moiety, demonstrated potent and, in some cases, selective HDAC6 inhibition with nanomolar IC50 values. nih.govnih.gov These compounds reduced the viability of MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govnih.gov

Other acetic acid derivatives have also been explored. For instance, 2,4-azolidinedione-acetic acid amides were tested for anti-cancer activity, with one compound showing high selectivity for leukemia cell lines with logGI50 values around -6.5. nih.gov These examples from related compound classes highlight plausible, yet unconfirmed, avenues for the potential anti-cancer action of this compound, likely involving enzyme inhibition pathways.

| Compound Class | Mechanism of Action | Cell Lines | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 1-Benzhydryl-piperazine derivatives | HDAC6 Inhibition | MCF-7, MDA-MB-231 (Breast) | IC50 values ranging from 5.42 µM to >100 µM. | nih.govnih.gov |

| N-heteroaryl acetic acid salts | HDAC Inhibition | Breast Cancer Cells | IC50 value of 32 µM for the most active compound. | nih.gov |

| 2,4-azolidinedione-acetic acid derivatives | Not specified | Leukemia (CCRF-CEM, HL-60, MOLT-4, SR) | logGI50 values of -6.06 to -6.53 for the most active compound. | nih.gov |

| Pyrazolyl s-triazine derivatives (synthesized using acetic acid) | EGFR Inhibition | MDA-MB-231 (Breast) | IC50 values of 59.24 nM and 70.3 nM for the most potent compounds. | mdpi.com |

Herbicide Safener Action and Agrochemical Applications

This compound, also known as diphenylmethoxyacetic acid, has been identified as an experimental herbicide safener. google.com Herbicide safeners are chemical agents used in agriculture to protect crop plants from injury caused by herbicides without compromising the herbicide's efficacy against target weeds. biocomm.eumdpi.com This technology enhances herbicide selectivity and expands their range of application. biocomm.eumdpi.com Safeners are particularly crucial for major monocotyledonous crops like maize, sorghum, rice, and cereals, protecting them against herbicides such as chloroacetanilides and thiocarbamates. nih.govnih.gov

The primary mechanism by which this compound and other safeners protect crops is by stimulating the plant's own defense and detoxification systems. nih.gov This is not achieved by altering the herbicide's primary site of action, but by accelerating the rate at which the herbicide is metabolized into non-toxic forms within the crop plant. jircas.go.jpbcpc.org

Safeners induce the expression of genes that encode key detoxification enzymes. nih.gov This induction leads to an increase in the levels and activity of:

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. nih.gov This process increases the herbicide's water solubility and marks it for sequestration, effectively neutralizing its phytotoxic activity. nih.govjircas.go.jp

Cytochrome P450 monooxygenases (P450s): This superfamily of enzymes is involved in the oxidative degradation of a wide range of xenobiotics, including many herbicides. bcpc.org Safeners can induce specific P450s that hydroxylate or dealkylate the herbicide, which is often the first step in its detoxification. jircas.go.jp

Glucosyltransferases (UGTs): Following oxidation by P450s, the resulting herbicide metabolites can be further conjugated with glucose by UGTs. mdpi.com This glycosylation step also increases water solubility and leads to detoxification. mdpi.comjircas.go.jp

This enhanced metabolism occurs predominantly in the crop, as weeds generally lack the same robust, inducible detoxification response, thus maintaining the herbicide's effectiveness against them. bcpc.org

The action of this compound as a safener is a clear example of targeted interaction with plant metabolic pathways. By upregulating the expression of GSTs and P450s, safeners directly tap into the plant's xenobiotic detoxification pathway, which is divided into three main phases:

Phase I (Transformation): Herbicides are modified through oxidation, reduction, or hydrolysis, primarily by P450 enzymes. This step introduces functional groups that prepare the molecule for Phase II. jircas.go.jpbcpc.org

Phase II (Conjugation): The modified herbicide is conjugated with endogenous molecules like glutathione (via GSTs) or glucose (via UGTs). mdpi.comnih.gov This step neutralizes the herbicide's reactivity and phytotoxicity.

Phase III (Compartmentation): The resulting non-toxic herbicide conjugates are transported and sequestered, often into the plant cell's vacuole, effectively removing them from metabolically active regions of the cell. bcpc.org

Safeners like this compound act as signaling molecules that trigger a state of heightened metabolic defense in the crop, allowing it to process and withstand a herbicide application that would otherwise be damaging. nih.gov

Investigation of Biological Pathways and Interactions with Enzymes

The primary and most clearly defined biological interaction of this compound is its role in inducing enzymes within xenobiotic detoxification pathways in plants. As a herbicide safener, its function is dependent on its ability to upregulate the activity of specific enzyme families.

The key enzyme interactions are:

Glutathione S-transferases (GSTs): Safeners have been shown to significantly increase the activity of GSTs, which are crucial for conjugating herbicides with glutathione, a primary detoxification route for classes like chloroacetanilides. nih.govnih.gov

Cytochrome P450 Monooxygenases (P450s): Induction of P450 activity is another critical mechanism. These enzymes are vital for the initial metabolic breakdown of many herbicides, including sulfonylureas and aryloxyphenoxypropionates. jircas.go.jpbcpc.org

Glucosyltransferases (UGTs): Evidence suggests that some safeners can also enhance the activity of UGTs, which glycosylate herbicide metabolites, further aiding in their detoxification. mdpi.com

Beyond these direct interactions related to its safener function, the broader effects of this compound on other biological pathways are not well-documented. Studies on acetic acid itself have shown it can modulate various physiological processes in plants to enhance tolerance to abiotic stresses like drought, often by interacting with phytohormone signaling pathways, such as those involving abscisic acid (ABA). frontiersin.orgnih.govnih.gov Whether the more complex this compound molecule retains or modifies these signaling capabilities is an area that requires further research.

An article focusing on the in vitro metabolic stability and biotransformation of this compound in non-human systems cannot be generated as requested. A thorough search of publicly available scientific literature did not yield any specific studies on the in vitro metabolism of this particular compound.

The provided search results discuss in vitro metabolic stability and biotransformation for other compounds, outlining general methodologies and the importance of such studies in the drug discovery process. These studies typically involve incubating a compound with liver microsomes or hepatocytes from various species (such as rats, mice, dogs, and monkeys) to understand how the compound is metabolized.

General Principles of In Vitro Metabolic Stability and Biotransformation Studies:

In the absence of specific data for this compound, a general overview of the techniques and goals of such research is provided below. It is important to note that this is a generalized description and does not reflect findings for the specific compound of interest.

Metabolic Stability: These studies aim to determine the rate at which a compound is metabolized by enzymes, primarily in the liver. springernature.com The stability of a compound is a crucial factor in its potential as a drug, as it influences how long it remains active in the body. researchgate.net This is often assessed by measuring the disappearance of the parent compound over time when incubated with liver fractions like microsomes or with whole liver cells (hepatocytes). springernature.com

Biotransformation: This aspect of in vitro metabolism focuses on identifying the chemical structures of the metabolites formed. nih.gov Understanding the metabolic pathways helps in identifying potentially active or toxic byproducts. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify these metabolites. nih.gov

In Vitro Systems:

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net They are a common and cost-effective tool for initial metabolic screening. researchgate.net

Hepatocytes: These are whole liver cells that provide a more complete picture of metabolism as they contain a wider range of enzymes and cofactors. mdpi.com

Species Differences: Metabolic pathways can vary significantly between different species. frontiersin.org Therefore, studies often use liver preparations from multiple non-human species to better predict human metabolism. mdpi.com

Without specific research on this compound, it is not possible to provide detailed research findings, data tables, or a list of compound names as metabolites, as stipulated in the instructions. The scientific community has not published any data that would allow for the creation of the requested article.

Emerging Applications and Material Science Contributions

Role in the Development of Advanced Polymeric Systems

While direct polymerization of (Benzhydryloxy)acetic acid is not widely documented, its structural components suggest a significant potential role as a monomer or a modifying agent in the synthesis of advanced polymeric systems. The benzhydryl group, a key feature of the molecule, is known to be a component in various polymers, and its incorporation can impart specific properties. For instance, diphenylmethane (B89790) derivatives have been used to enhance the thermal and lubricating properties of polyesters. ontosight.ai

The carboxylic acid functionality of this compound allows it to be incorporated into polymer chains through esterification or amidation reactions. This could lead to the development of polyesters or polyamides with pendant benzhydryl groups. These bulky side chains would likely influence the polymer's morphology, potentially increasing the glass transition temperature and altering solubility characteristics. Research on poly(aryl ether ketone)s containing carboxylic acid groups has demonstrated the utility of such structures in creating high-performance polymers. rsc.org The benzhydryl group can also act as a terminating agent in polymerization reactions, controlling molecular weight and polymer architecture. acs.org

The synthesis of hyperbranched polymers, known for their unique properties like low viscosity and high solubility, often relies on monomers with multiple reactive sites. rsc.org While this compound itself has only two primary functional groups (the carboxylic acid and the ether), its derivatives could be designed to act as multifunctional monomers for the creation of complex, three-dimensional polymer structures.

| Potential Role in Polymeric Systems | Influencing Factor | Potential Outcome |

| Monomer | Carboxylic acid and ether functionalities | Formation of polyesters or polyamides with bulky side groups |

| Modifying Agent | Benzhydryl group | Enhanced thermal stability and altered solubility |

| Chain-terminating agent | Benzhydryl group | Control of polymer molecular weight and architecture |

Utility as Building Blocks for Bio-Conjugates and Probes

The carboxylic acid group of this compound serves as a versatile handle for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid. tamu.edu This functional group can be readily activated to form a reactive ester, which can then react with primary amines present on the surface of proteins (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds. sigmaaldrich.com

The large, hydrophobic benzhydryl group would be expected to influence the properties of the resulting bioconjugate. It could potentially interact with hydrophobic pockets on the surface of a target protein, influencing binding affinity and specificity. Furthermore, the steric bulk of the benzhydryl group could be advantageous in applications where it is desirable to create distance between the conjugated molecule and the biomolecule. yale.edu

Interestingly, benzhydryl ethers have been employed as protecting groups for the C-terminus in peptide synthesis, a specialized form of bioconjugation. yale.edu This highlights the utility of the benzhydryl ether motif in the controlled chemical synthesis of complex biomolecules. While direct use of this compound as a bioconjugation building block is not extensively reported, the fundamental reactivity of its carboxylic acid group makes it a plausible candidate for such applications.

Development of Fluorescent Probes and Bioimaging Agents from Derivatives

This compound itself is not inherently fluorescent. However, its chemical structure provides a scaffold for the development of fluorescent probes and bioimaging agents through derivatization. The carboxylic acid group is the key to this potential, as it can be used to covalently attach a fluorophore—a molecule that emits light upon excitation. yale.eduresearchgate.net

The general strategy involves reacting the carboxylic acid of this compound with an amine- or alcohol-functionalized fluorescent dye. The resulting derivative would consist of the non-fluorescent this compound moiety linked to a fluorescent reporter. The benzhydryl group could then play a role in the probe's biological activity, for example, by directing the probe to a specific cellular location or by interacting with a particular biomolecule. nih.gov

Research has shown that the benzhydryl group can act as a "chirality reporter" in certain molecules, meaning its interaction with a chiral environment can be detected spectroscopically. nih.gov This property could be exploited in the design of sophisticated probes that report on the stereochemical environment within a biological system. The development of fluorescent probes often involves the synthesis of a library of derivatives to optimize properties such as brightness, photostability, and target specificity.

| Component | Function in Fluorescent Probe Derivative |

| This compound | Scaffold, provides a point of attachment and potential for biological interaction |

| Carboxylic Acid Group | Reactive handle for conjugation to a fluorophore |

| Benzhydryl Group | Can influence probe localization, target binding, and report on the molecular environment |

| Fluorophore | Reporter group that emits light for detection |

Contributions to Industrial Chemical Processes and Catalysis